Cylindrospermopsin

Description

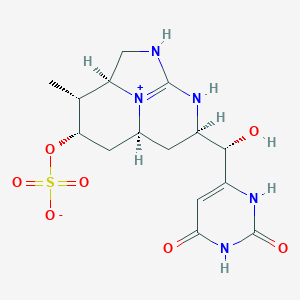

Structure

2D Structure

3D Structure

Properties

CAS No. |

143545-90-8 |

|---|---|

Molecular Formula |

C15H21N5O7S |

Molecular Weight |

415.4 g/mol |

IUPAC Name |

[(4S,5R,6S,8S,10R)-10-[(R)-(2,4-dioxo-1H-pyrimidin-6-yl)-hydroxymethyl]-5-methyl-2,11,12-triazatricyclo[6.3.1.04,12]dodec-1-en-6-yl] hydrogen sulfate |

InChI |

InChI=1S/C15H21N5O7S/c1-6-10-5-16-14-17-8(13(22)9-4-12(21)19-15(23)18-9)2-7(20(10)14)3-11(6)27-28(24,25)26/h4,6-8,10-11,13,22H,2-3,5H2,1H3,(H,16,17)(H,24,25,26)(H2,18,19,21,23)/t6-,7+,8-,10-,11+,13-/m1/s1 |

InChI Key |

LHJPHMKIGRLKDR-VDPNAHCISA-N |

Isomeric SMILES |

C[C@H]1[C@H](C[C@@H]2C[C@@H](NC3=NC[C@H]1N23)[C@H](C4=CC(=O)NC(=O)N4)O)OS(=O)(=O)O |

Canonical SMILES |

CC1C(CC2CC(NC3=NCC1N23)C(C4=CC(=O)NC(=O)N4)O)OS(=O)(=O)O |

Appearance |

Assay:≥95%A white powder |

Color/Form |

White powder |

density |

2.03 g/cu cm |

solubility |

Highly soluble in water Soluble in dimethylsulfoxide and methanol Soluble in ethanol |

Synonyms |

[2aS-[2aα,3α,4α,5aα,7β(S*)]]-6-[Hydroxy[2,2a,3,4,5,5a,6,7-octahydro-3-methyl-4-(sulfooxy)-1H-1,8,8b-triazaacenaphthylen-7-yl]methyl]-2,4(1H,3H)-pyrimidinedione; _x000B_1H-1,8,8b-Triazaacenaphthylene, 2,4(1H,3H)-pyrimidinedione deriv.; _x000B_6-[(R)-Hydroxy[(2aS,3R |

Origin of Product |

United States |

Foundational & Exploratory

Cylindrospermopsin: A Technical Guide to its Chemical Structure, Physicochemical Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cylindrospermopsin (CYN) is a potent polycyclic uracil-derived cyanotoxin produced by a variety of freshwater cyanobacteria, including Cylindrospermopsis raciborskii, Aphanizomenon ovalisporum, and Umezakia natans.[1][2] First identified in relation to a hepatoenteritis outbreak on Palm Island, Australia, CYN has garnered significant attention due to its global occurrence and considerable risks to human and environmental health.[2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological interactions of this compound, tailored for professionals in research and drug development.

Chemical Structure

This compound is a tricyclic alkaloid characterized by a guanidine moiety linked to a hydroxymethyluracil group.[2] Its molecular formula is C₁₅H₂₁N₅O₇S.[2] The structure is zwitterionic, possessing both positive and negative charges, which contributes to its high water solubility.[1][2] The key functional groups, including the uracil, guanidine, and sulfate moieties, are crucial for its biological activity.[2]

Physicochemical Properties

This compound is a white, solid substance with a high degree of stability under various pH and temperature conditions.[3] However, it is susceptible to degradation under direct sunlight, particularly in the presence of algal pigments.[2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₁N₅O₇S | [2] |

| Molecular Weight | 415.43 g/mol | [2] |

| Appearance | White solid/powder | [2][3] |

| Water Solubility | High | [1][2] |

| Other Solvents | Soluble in Dimethylsulfoxide (DMSO) and methanol | [3] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Density | 2.03 g/cm³ | [4] |

| pKa (estimated) | 8.8 (overall), 1.92 (sulfate), 12 (guanidine) | [5] |

| logP (theoretical) | - | [6] |

| UV Absorbance Maximum | 262 nm | [3] |

| Molecular Extinction Coeff. | 9800 M⁻¹cm⁻¹ at 262 nm | [3][5] |

Experimental Protocols

Extraction and Purification of this compound from Cyanobacterial Cultures

This protocol outlines a general procedure for the extraction and purification of CYN from laboratory cultures of producing cyanobacteria.

Methodology:

-

Cell Harvesting: Cyanobacterial cultures are harvested by centrifugation to separate the cells from the culture medium.

-

Extraction: The cell pellet is lyophilized (freeze-dried). The dried biomass is then extracted with a suitable solvent, typically a methanol/water mixture. The supernatant (culture medium) can also be processed to recover extracellular CYN.

-

Clean-up: The crude extract is subjected to solid-phase extraction (SPE) to remove interfering compounds. A combination of C18 and graphitized carbon cartridges is often effective.

-

Purification: Final purification is achieved using high-performance liquid chromatography (HPLC), often with a reversed-phase column. Fractions are collected and the presence of CYN is confirmed by UV detection at 262 nm and mass spectrometry.

Quantification of this compound in Water Samples by LC-MS/MS (based on EPA Method 545)

This protocol provides a summary of the key steps for the quantitative analysis of CYN in drinking water.

Methodology:

-

Sample Preparation: Water samples are collected and preserved. For total CYN (intracellular and extracellular), a cell lysis step (e.g., freeze-thaw cycles) is required.

-

Chromatographic Separation: An aliquot of the sample is injected into a liquid chromatography (LC) system equipped with a suitable analytical column (e.g., C18). A gradient elution with a mobile phase consisting of water and methanol or acetonitrile with additives like formic acid or ammonium acetate is used to separate CYN from other components in the sample.[3][5]

-

Mass Spectrometric Detection: The LC system is coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[3][5] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for CYN are monitored for identification and quantification.[3][5]

-

Quantification: The concentration of CYN is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from certified reference standards. Internal standards are used to correct for matrix effects and variations in instrument response.[3]

Protein Synthesis Inhibition Assay

This bioassay is used to assess the biological activity of CYN by measuring its inhibitory effect on protein synthesis.

Methodology:

-

Assay System: A commercially available rabbit reticulocyte lysate system is commonly used. This system contains all the necessary components for in vitro protein translation.[1][2]

-

Procedure: The lysate is incubated with a radiolabeled amino acid (e.g., ³H-leucine) and the CYN sample (or standard) at various concentrations.

-

Measurement: The amount of newly synthesized protein is determined by measuring the incorporation of the radiolabeled amino acid. This is typically done by precipitating the proteins and measuring the radioactivity using a scintillation counter.

-

Analysis: A dose-response curve is generated by plotting the percentage of protein synthesis inhibition against the CYN concentration. The IC50 value (the concentration of CYN that causes 50% inhibition) can then be calculated.[1][2]

Biological Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biological pathways affected by this compound and a typical experimental workflow for its analysis.

Caption: Metabolic activation of this compound by Cytochrome P450 enzymes.

References

- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Constitutive this compound Pool Size in Cylindrospermopsis raciborskii under Different Light and CO2 Partial Pressure Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Global Distribution and Occurrence of Cylindrospermopsin in Freshwater Ecosystems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cylindrospermopsin (CYN) is a potent cyanotoxin produced by various species of freshwater cyanobacteria. Initially identified in Australia following a hepatoenteritis outbreak, CYN is now recognized as a significant global threat to water quality and public health.[1] This tricyclic guanidine alkaloid is highly stable in water and exhibits significant cytotoxicity, primarily targeting the liver and kidneys through the inhibition of protein synthesis.[2][3][4] The expanding geographical range of CYN-producing cyanobacteria, potentially exacerbated by climate change, necessitates a thorough understanding of its distribution, occurrence, and toxicological profile. This guide provides a comprehensive overview of the current knowledge on CYN in freshwater ecosystems, detailing its global prevalence, methods for its detection, and its mechanisms of toxicity.

Global Distribution of this compound

Once considered a toxin restricted to tropical and subtropical regions, CYN and its producing organisms are now found on every continent except Antarctica.[5] The distribution of CYN-producing cyanobacteria, particularly the invasive species Raphidiopsis raciborskii (formerly Cylindrospermopsis raciborskii), has been expanding into temperate zones, increasing the potential for CYN contamination in a wider range of freshwater bodies.[5][6]

The prevalence of CYN varies geographically, with notable occurrences in North America, Europe, and the Asia/Pacific region.[7] Studies indicate that guideline values for drinking and recreational water are frequently exceeded, particularly in the Asia/Pacific region.[7]

Table 1: Global Distribution of this compound (CYN) and CYN-Producing Cyanobacteria

| Continent/Region | Presence of CYN and/or CYN Producers | Key Producing Species Cited | Reference(s) |

| Australia/Oceania | Widespread | Raphidiopsis raciborskii, Aphanizomenon ovalisporum | [2][8] |

| Asia | Widely Reported | R. raciborskii, Umezakia natans | [2][7][9] |

| Europe | Increasing reports in central, southern, and northern regions | R. raciborskii, Aphanizomenon flos-aquae, A. gracile | [5][7][10] |

| North America | Prevalent, particularly in lacustrine systems | R. raciborskii | [7] |

| South America | Reported, but with limited available data | R. raciborskii | [7] |

| Africa | Reported, but with limited available data | R. raciborskii | [5] |

| Antarctica | Benthic CYN reported; no water column data found | Not specified | [7] |

Occurrence in Freshwater Ecosystems

CYN is detected in a variety of freshwater systems, including lakes, rivers, and reservoirs.[2][7] The toxin can be found both intracellularly within the cyanobacterial cells and extracellularly dissolved in the water, often at significant concentrations following cell lysis.[7][11] The highest concentrations are often observed below the water surface, as the producing species do not always form surface scums.[11]

Quantitative data reveal a wide range of CYN concentrations globally, from trace amounts to levels that pose a significant health risk.[7] A comprehensive review found that whole water concentrations of CYN can range from 0.00173 µg/L to as high as 815 µg/L.[7]

Table 2: Reported Concentrations of this compound (CYN) in Global Freshwater Ecosystems

| Geographic Region | Aquatic System | Concentration Range (µg/L) | Key Findings | Reference(s) |

| Asia/Pacific | Rivers & Reservoirs | Up to 815 | Highest frequency of exceeding drinking water guidelines (73.2% for rivers). | [7] |

| Australia | Stratified Lake | Up to 38.2 (CYN) & 42.2 (deoxy-CYN) | Highest concentrations found in the hypolimnion. | [8] |

| Europe | Lakes & Reservoirs | 0.1 to 126 | Frequently detected in German, Italian, and Czech water bodies. | [12] |

| North America | Lacustrine Systems | Not specified in summary, but prevalent | Exceeded lowest drinking water GV (0.5 µg/L) 45.5% of the time. | [7] |

| Global (Overall) | Whole Water Samples | 0.00173 - 815 | Median concentration of 0.898 µg/L; 95th percentile at 24.8 µg/L. | [7] |

Toxicological Profile and Signaling Pathways

This compound is a potent cytotoxin with primary targets being the liver and kidneys.[2][3][13] Its toxicity is multifaceted, involving the inhibition of essential cellular processes and the induction of oxidative stress.

Key Toxic Mechanisms:

-

Inhibition of Protein Synthesis: CYN is a potent and irreversible inhibitor of eukaryotic protein synthesis.[2][8][14] This is considered a primary mechanism of its cytotoxicity. The toxin appears to bind to a high molecular weight soluble protein (>100 kDa) associated with the translation system, rather than directly to the ribosome.[15][16]

-

Metabolic Activation: The toxicity of CYN is mediated by the hepatic cytochrome P450 (CYP450) enzyme system.[2][13] It is proposed that an activated metabolite of CYN is the main cause of toxicity, which explains the delayed toxic effects often observed.[2]

-

Genotoxicity: CYN has been shown to induce cytogenetic damage, causing both DNA strand breaks and the loss of whole chromosomes (aneuploidy).[4]

-

Other Effects: The toxin also affects glutathione metabolism and pyrimidine nucleotide synthesis, leading to cellular and subcellular alterations, including changes in cell division, perturbations of the endoplasmic reticulum, and apoptosis.[8]

Experimental Protocols for Detection and Quantification

Accurate detection and quantification of CYN are critical for risk assessment and management. Several analytical methods are employed, with Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) being the most common.[17]

Sample Collection and Preparation

Proper sample handling is crucial to prevent toxin degradation or loss.

-

Collection: Collect water samples in clear or amber glass or polyethylene terephthalate glycol (PETG) containers.[6][18] For CYN-only analysis, other plastics like HDPE or polypropylene are also acceptable.[6]

-

Preservation: If the sample contains residual disinfectants (e.g., chlorine), it must be quenched immediately with sodium thiosulfate or ascorbic acid to prevent toxin degradation.[6]

-

Storage: Samples should be chilled immediately and can be stored refrigerated for up to 5 days. For longer storage, samples must be frozen.[18][19]

-

Cell Lysis (for Total CYN): To measure both intracellular and extracellular CYN, cell lysis is required. The most common method is subjecting the sample to three freeze-thaw cycles.[9][20]

-

Filtration (Optional): To separate dissolved (extracellular) from particulate (intracellular) toxin, the sample can be filtered through a glass fiber filter prior to lysis.[18]

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISA is a rapid and sensitive screening method based on antibody-antigen recognition.[17]

-

Principle: This is a direct competitive ELISA. CYN in the sample competes with a CYN-enzyme conjugate for a limited number of specific antibody binding sites immobilized on the microtiter plate.[21]

-

Procedure Outline:

-

Add standards, controls, and prepared samples to the antibody-coated microtiter plate wells.

-

Add the CYN-enzyme conjugate solution to the wells.

-

Add the antibody solution to the wells.

-

Incubate for a specified time (e.g., 45 minutes) at room temperature.[21]

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution, which reacts with the bound enzyme conjugate to produce a color.

-

Incubate for a set time (e.g., 30-45 minutes).[21]

-

Add a stop solution to terminate the reaction.

-

Read the absorbance of each well using an ELISA plate reader (e.g., at 450 nm). The color intensity is inversely proportional to the CYN concentration in the sample.[19][21]

-

-

Quantification: Calculate the CYN concentration in the samples by comparing their absorbance to a standard curve generated in the same run.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a highly specific and quantitative confirmatory method, such as outlined in US EPA Method 545.[17][22][23]

-

Principle: The sample is injected into a liquid chromatograph (LC) to separate CYN from other matrix components. The separated analyte then enters a tandem mass spectrometer (MS/MS), where it is ionized, fragmented, and detected based on its unique mass-to-charge ratio and fragmentation pattern.[24]

-

Sample Preparation (for dissolved CYN):

-

For complex matrices or to achieve lower detection limits, Solid Phase Extraction (SPE) may be used to clean up and concentrate the sample. Graphitized carbon cartridges are effective for CYN.[25][26]

-

For simpler matrices like drinking water, direct injection after filtration (e.g., 0.2-µm PVDF filter) may be sufficient.[22]

-

Add internal standards (e.g., Uracil-d4) to the sample for accurate quantification.[23]

-

-

LC-MS/MS Analysis:

-

Chromatography: A C18 column is typically used for separation with a mobile phase gradient (e.g., water and acetonitrile or methanol with additives like formic acid or ammonium acetate).[22][27]

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for CYN.[24]

-

-

Quantification: The concentration is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve prepared with certified standards.[24]

Conclusion and Research Gaps

This compound is a cyanotoxin of increasing global concern, with a documented presence in freshwater ecosystems across most continents. Its potent toxicity, primarily through the inhibition of protein synthesis, poses a significant risk to human and environmental health. While analytical methods for its detection are well-established, several research gaps remain:

-

Standardized Protocols: There is a noted lack of standardized protocols used globally for sample analysis, which can make direct comparisons of occurrence data challenging.[7]

-

Chronic Toxicity: Data on the chronic aquatic toxicity of CYN, especially for higher trophic level organisms, is limited.[7]

-

Bioaccumulation: While bioaccumulation of CYN in aquatic organisms is known to occur, more extensive data is needed to fully understand the risks to the food web and human consumers.[5][7]

-

Environmental Fate: Further studies are required to fully elucidate the environmental fate and degradation pathways of CYN in various aquatic systems.

Addressing these knowledge gaps through continued monitoring and mechanistic toxicology studies is essential for developing effective management strategies and protecting public health from the risks posed by this compound.

References

- 1. Characterization of the Gene Cluster Responsible for this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C15H21N5O7S | CID 42628600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. In Vitro Toxicological Assessment of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. goldstandarddiagnostics.us [goldstandarddiagnostics.us]

- 7. austinpublishinggroup.com [austinpublishinggroup.com]

- 8. Cellular Effects of this compound (Cyanobacterial Alkaloid Toxin) and its Potential Medical Consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. Target Mechanisms of the Cyanotoxin this compound in Immortalized Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 12. The effects of water sample treatment, preparation, and storage prior to cyanotoxin analysis for this compound, microcystin and saxitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. epa.gov [epa.gov]

- 14. Inhibition of plant protein synthesis by the cyanobacterial hepatotoxin, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 16. DSpace [research-repository.griffith.edu.au]

- 17. epa.gov [epa.gov]

- 18. goldstandarddiagnostics.us [goldstandarddiagnostics.us]

- 19. goldstandarddiagnostics.com [goldstandarddiagnostics.com]

- 20. monitoringprotocols.pbworks.com [monitoringprotocols.pbworks.com]

- 21. nemi.gov [nemi.gov]

- 22. ingenieria-analitica.com [ingenieria-analitica.com]

- 23. sciex.com [sciex.com]

- 24. epa.gov [epa.gov]

- 25. researchgate.net [researchgate.net]

- 26. This compound determination in water by LC-MS/MS: optimization and validation of the method and application to real samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. LC-MS/MS Analysis of Cyanotoxins in Bivalve Mollusks—Method Development, Validation and First Evidence of Occurrence of Nodularin in Mussels (Mytilus edulis) and Oysters (Magallana gigas) from the West Coast of Sweden [mdpi.com]

An In-depth Technical Guide to the Cylindrospermopsin Biosynthesis Pathway and Genetic Determinants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cylindrospermopsin (CYN) is a potent cyanotoxin produced by various freshwater cyanobacteria, including species of Cylindrospermopsis, Aphanizomenon, Anabaena, and Oscillatoria.[1][2] This polycyclic uracil derivative poses a significant threat to public health due to its hepatotoxicity, nephrotoxicity, and potential carcinogenicity.[2][3] The toxin inhibits protein synthesis and can cause covalent modifications to DNA and RNA.[2] Understanding the biosynthesis of CYN is crucial for developing monitoring strategies, predicting toxic bloom events, and exploring potential pharmaceutical applications of its unique biochemical pathway. This guide provides a detailed overview of the genetic determinants and enzymatic steps involved in the biosynthesis of this compound.

Genetic Determinants: The cyr Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated as cyr.[4][5][6][7] In Cylindrospermopsis raciborskii AWT205, this cluster spans approximately 43 kilobases (kb) and comprises 15 open reading frames (ORFs), denoted as cyrA through cyrO.[4][5][6][7] These genes encode the enzymes responsible for the synthesis of the toxin's backbone, its subsequent modifications, as well as regulatory and transport functions.[4][5][6][7] The core of the biosynthetic machinery consists of a mixed non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system.[5][6][8]

Table 1: Deduced Functions of Open Reading Frames (ORFs) in the cyr Gene Cluster of C. raciborskii AWT205

| Gene | Proposed Function | Enzyme Family |

| cyrA | Amidinotransferase | Amidinotransferase |

| cyrB | Hybrid NRPS-PKS | NRPS-PKS |

| cyrC | Polyketide Synthase (PKS) | PKS |

| cyrD | Polyketide Synthase (PKS) | PKS |

| cyrE | Polyketide Synthase (PKS) | PKS |

| cyrF | Polyketide Synthase (PKS) | PKS |

| cyrG | Thioesterase | Thioesterase |

| cyrH | Acyl-CoA dehydrogenase | Dehydrogenase |

| cyrI | Hydroxylase | α-ketoglutarate-Fe(II) dependent oxygenase |

| cyrJ | Sulfotransferase | Sulfotransferase |

| cyrK | Uracil biosynthesis protein | Carbamoyltransferase-like |

| cyrL | Uracil biosynthesis protein | Aspartate transcarbamoylase-like |

| cyrM | Uracil biosynthesis protein | Dihydroorotase-like |

| cyrN | Adenylylsulfate kinase | Kinase |

| cyrO | ABC transporter | Transporter |

Source: Adapted from Mihali et al., 2008.[4][5][6][7]

The this compound Biosynthesis Pathway

The biosynthesis of CYN is a multi-step process involving the coordinated action of the enzymes encoded by the cyr gene cluster. The proposed pathway begins with the formation of a guanidinoacetate starter unit, followed by polyketide chain extension, cyclization, and tailoring reactions.[4][5][6][7][9]

Initiation: Formation of the Guanidinoacetate Starter Unit

The pathway is initiated by the enzyme CyrA, an amidinotransferase.[5][6] CyrA catalyzes the transfer of an amidino group from arginine to glycine, forming guanidinoacetic acid.[9] This molecule serves as the starter unit for the subsequent polyketide chain assembly.[9]

Elongation and Cyclization: The NRPS-PKS Machinery

The guanidinoacetate starter unit is loaded onto the NRPS-PKS machinery, starting with CyrB, a hybrid NRPS-PKS enzyme.[5][6] This is followed by five successive polyketide extensions catalyzed by the PKS modules within CyrB, CyrC, CyrD, CyrE, and CyrF.[4][5][6][7] These extensions utilize malonyl-CoA as the extender unit. The growing polyketide chain undergoes reductions and dehydrations, leading to the formation of the characteristic tricyclic guanidinium moiety of this compound. The rings are formed through a series of Michael additions.[4][5][6][7]

Formation of the Uracil Ring

A unique feature of CYN biosynthesis is the formation of the uracil ring. This is accomplished by a novel pyrimidine biosynthesis mechanism involving the gene products of cyrK, cyrL, and cyrM.[4][5][6][7] This process is distinct from the canonical de novo pyrimidine biosynthesis pathway.

Tailoring Reactions: Hydroxylation and Sulfation

The final steps in the biosynthesis involve tailoring reactions that modify the core structure. CyrI, a hydroxylase, is responsible for the hydroxylation at the C-7 position of the molecule, converting 7-deoxythis compound to this compound.[1][10] The sulfation at the C-12 position is catalyzed by CyrJ, a sulfotransferase.[6] The sulfate donor for this reaction, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), is synthesized by CyrN, an adenylylsulfate kinase.[6]

Export

The final toxin is likely exported out of the cell by CyrO, an ABC transporter.[5]

Visualization of the this compound Biosynthesis Pathway

Caption: Proposed biosynthesis pathway for this compound.

Regulation of this compound Biosynthesis

The production of this compound is influenced by various environmental factors, and its regulation appears to be complex, involving transcriptional and potentially post-transcriptional mechanisms.[11][12]

-

Nutrient Availability: Nitrogen and phosphorus levels have been shown to affect CYN production.[13][14] Some studies suggest that the transcription factor AbrB, which responds to nitrogen and iron availability, binds to the promoter region of cyrD, indicating a link between nutrient status and toxin synthesis.[15]

-

Light: Light intensity can influence CYN production, with some studies showing higher production at intermediate light levels.[12] However, other research suggests that the CYN pool size within the cell remains relatively constant across different light conditions, indicating that the toxin production rate matches the cell growth rate.[16]

-

Transcriptional Control: Studies have shown that the transcription of the cyr gene cluster is driven by multiple promoters.[15] There can be significant heterogeneity in the transcription levels of individual cyr genes, and these levels can vary across different growth stages.[15] Interestingly, a direct correlation between the transcription levels of cyr genes and the amount of CYN produced is not always observed, suggesting the involvement of post-transcriptional or post-translational regulatory mechanisms.[11][15][16]

-

Autoregulation: There is evidence to suggest that the this compound synthetase, CyrA, may be involved in the autoregulation of the cyr gene cluster by binding to the promoter of cyrD.[15]

Quantitative Data on this compound Production

The production of this compound and its analogs can vary significantly between different cyanobacterial strains and under different environmental conditions.

Table 2: Intracellular and Extracellular Concentrations of this compound and its Analogs in Oscillatoria sp. PCC 6506

| Toxin | Intracellular Concentration (µg/mg dried cells) | Extracellular Concentration (µg/mg dried cells) | Relative Abundance (%) |

| 7-epithis compound | 0.18 | 0.29 | 68.6 |

| This compound | 0.10 | 0.11 | 30.2 |

| 7-deoxythis compound | Not reported | Not reported | 1.2 |

Source: Mazmouz et al., 2010.[1]

Table 3: this compound Quotas in Raphidiopsis raciborskii Strains Under Different Nutrient Conditions

| Strain | Condition | CYN Quota (pg cell⁻¹) |

| CS506 | Control (BG11) | ~1.2 |

| CS506 | N-limited (N3) | ~0.2 |

| CS506 | P-limited (P3) | ~0.3 |

| QDH7 | Control (BG11) | ~0.8 |

| QDH7 | N-limited (N3) | ~0.3 |

| QDH7 | P-limited (P3) | ~0.2 |

Source: Adapted from Li et al., 2021.[14]

Experimental Protocols

Gene Knockout Experiments to Confirm Gene Function

Objective: To determine the function of a specific gene in the cyr cluster by creating a targeted mutation and observing the resulting phenotype (i.e., loss of CYN production or accumulation of an intermediate).

Methodology:

-

Construct Design: A knockout vector is designed to replace the target cyr gene with a selectable marker, typically an antibiotic resistance cassette. Homologous regions flanking the target gene are included in the vector to facilitate homologous recombination.

-

Transformation: The knockout vector is introduced into the cyanobacterial cells. This can be achieved through methods such as electroporation or conjugation.

-

Selection and Segregation: Transformed cells are selected on a medium containing the appropriate antibiotic. Colonies are then repeatedly subcultured under selective pressure to ensure complete segregation of the mutated chromosome.

-

Genotypic Verification: PCR analysis is performed on genomic DNA from putative mutants to confirm the replacement of the wild-type gene with the antibiotic resistance cassette.

-

Phenotypic Analysis: The mutant strain is cultured, and the cell extract and culture medium are analyzed for the presence of this compound and its biosynthetic intermediates using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Heterologous Expression of cyr Genes

Objective: To express one or more cyr genes in a heterologous host (e.g., E. coli) to characterize the function of the encoded enzyme(s).

Methodology:

-

Gene Cloning: The cyr gene(s) of interest are amplified from the genomic DNA of a CYN-producing cyanobacterium using PCR and cloned into an appropriate expression vector. The vector should contain a suitable promoter for expression in the chosen host.

-

Host Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Protein Expression: The transformed E. coli is cultured to a suitable cell density, and protein expression is induced (e.g., by the addition of IPTG for a lac-based promoter system).

-

Protein Purification: The cells are harvested, lysed, and the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Enzymatic Assay: The purified enzyme is incubated with its putative substrate(s) under appropriate reaction conditions. The reaction products are then analyzed by HPLC or LC-MS to confirm the enzyme's activity.

DNA-Affinity Capture Assays (DACA)

Objective: To identify proteins that bind to the promoter regions of the cyr genes, thereby identifying potential transcriptional regulators.

Methodology:

-

Probe Preparation: A DNA probe corresponding to the promoter region of a cyr gene is synthesized with a biotin label at one end.

-

Protein Extraction: Total protein is extracted from the cyanobacterial cells grown under specific conditions (e.g., nitrogen-replete vs. nitrogen-deplete).

-

Binding Reaction: The biotinylated DNA probe is incubated with the protein extract to allow for the formation of DNA-protein complexes.

-

Capture of Complexes: Streptavidin-coated magnetic beads are added to the mixture. The biotinylated DNA probes, along with any bound proteins, will bind to the streptavidin beads.

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins. The specifically bound proteins are then eluted from the DNA probes.

-

Protein Identification: The eluted proteins are identified using techniques such as mass spectrometry (e.g., LC-MS/MS).

Visualization of Experimental Workflow: Gene Knockout

Caption: Workflow for gene knockout experiments.

Conclusion

The biosynthesis of this compound is a complex process involving a large, dedicated gene cluster and a sophisticated enzymatic machinery. While significant progress has been made in elucidating the genetic determinants and the core biosynthetic pathway, the precise regulatory mechanisms governing CYN production are still being unraveled. Further research in this area is essential for a comprehensive understanding of the factors that trigger toxic cyanobacterial blooms and for the potential biotechnological applications of this unique metabolic pathway. The detailed methodologies provided in this guide offer a foundation for researchers to further investigate the fascinating world of cyanotoxin biosynthesis.

References

- 1. journals.asm.org [journals.asm.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Global scanning of this compound: Critical review and analysis of aquatic occurrence, bioaccumulation, toxicity and health hazards - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the gene cluster responsible for this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Characterization of the Gene Cluster Responsible for this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Recent Advances in Cyanotoxin Synthesis and Applications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Item - The distribution, regulation and heterologous expression of this compound: a cyanotoxin with an Australian history - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]

- 12. Impact of Environmental Factors on the Regulation of Cyanotoxin Production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ScholarWorks@BGSU - International Conference on Toxic Cyanobacteria: this compound is regulated by resource stoichiometry in the cyanobacterium, Aphanizomenon [scholarworks.bgsu.edu]

- 14. Frontiers | Nutrient Regulation of Relative Dominance of this compound-Producing and Non-cylindrospermopsin-Producing Raphidiopsis raciborskii [frontiersin.org]

- 15. researchers.mq.edu.au [researchers.mq.edu.au]

- 16. Constitutive this compound Pool Size in Cylindrospermopsis raciborskii under Different Light and CO2 Partial Pressure Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Cylindrospermopsin in Aqueous Solutions: A Technical Guide for Researchers

An In-depth Examination of the Effects of Heat and pH on the Potent Cyanotoxin Cylindrospermopsin

This compound (CYN), a tricyclic alkaloid cyanotoxin, is a growing concern for global water quality and public health. Produced by a variety of cyanobacteria species, CYN is a potent hepatotoxin and has been implicated in numerous instances of animal and human poisonings. Its zwitterionic nature, high water solubility, and environmental persistence make it a challenging contaminant to manage in water resources.[1][2] This technical guide provides a comprehensive overview of the stability of this compound in aqueous solutions under varying temperature and pH conditions, offering valuable insights for researchers, water quality managers, and drug development professionals.

Data on Heat and pH Stability of this compound

The stability of this compound is a critical factor in assessing its environmental fate and potential for bioaccumulation. Several studies have investigated the degradation of CYN under different abiotic conditions.

Thermal Stability

This compound is notably stable across a wide range of temperatures.[2] Studies have shown that it decomposes slowly at temperatures ranging from 4 to 50°C.[3][4] In one investigation, after 10 weeks at 50°C and a neutral pH of 7, 57% of the initial this compound concentration remained.[3][4] Boiling for a short duration (15 minutes) does not lead to significant degradation of the toxin.[3][4] However, prolonged boiling, especially under alkaline conditions, can accelerate its decomposition.[5]

Table 1: Thermal Stability of this compound at Neutral pH

| Temperature (°C) | Duration | pH | Remaining this compound (%) | Reference |

| 4 - 50 | Slow decomposition | 7 | - | [3][4] |

| 50 | 10 weeks | 7 | 57 | [3][4] |

| 100 (Boiling) | 15 minutes | Neutral | Not significant degradation | [3][4] |

| 100 (Boiling) | 4 hours | Neutral | Stable | [5] |

pH Stability

The pH of the aqueous environment also plays a significant role in the stability of this compound. The toxin is generally stable in acidic and neutral conditions.[5] However, under alkaline conditions, its decomposition is accelerated.[5] One study noted that while degradation was not significantly affected by pH changes in their initial short-term experiments, longer-term studies under alkaline conditions showed increased breakdown.[3][4][5] Boiling under alkaline conditions has been shown to lead to a more rapid decomposition of CYN.[5]

Table 2: pH Stability of this compound

| pH Condition | Temperature (°C) | Duration | Remaining this compound (%) | Reference |

| Acidic | 21±1 | 6 weeks | Stable | [5] |

| Neutral | 21±1 | 6 weeks | Stable | [5] |

| Alkaline | 21±1 | 6 weeks | Down to 17% | [5] |

| Acidic | 100 (Boiling) | 4 hours | Stable | [5] |

| Neutral | 100 (Boiling) | 4 hours | Stable | [5] |

| Alkaline | 100 (Boiling) | 4 hours | Down to 18% | [5] |

Experimental Protocols

The following outlines a generalized experimental protocol for assessing the heat and pH stability of this compound, based on methodologies described in the cited literature.

Materials and Reagents

-

This compound standard (solid or solution of known concentration)

-

Ultrapure water (e.g., Milli-Q)

-

pH buffers (for acidic, neutral, and alkaline conditions)

-

Temperature-controlled incubator or water bath

-

Boiling water bath

-

Sterile sample vials

-

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or Tandem Mass Spectrometry (LC-MS/MS) system for analysis[1]

Experimental Workflow for Stability Assessment

Caption: Experimental workflow for assessing the stability of this compound.

Detailed Methodological Steps

-

Preparation of this compound Solutions: Prepare a stock solution of this compound in ultrapure water. From this stock, create working solutions of the desired initial concentration for the stability experiments.

-

pH Adjustment: Adjust the pH of the working solutions using appropriate buffers to achieve the desired acidic, neutral, and alkaline conditions. Verify the final pH using a calibrated pH meter.

-

Incubation: Aliquot the pH-adjusted solutions into sterile vials. For thermal stability testing, place the vials in temperature-controlled incubators or water baths set to the desired temperatures (e.g., 4°C, 25°C, 50°C, 100°C).

-

Time-Course Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours, and then weekly), collect samples from each experimental condition.

-

Sample Storage: If immediate analysis is not possible, store the collected samples under conditions that minimize further degradation, typically by freezing at -20°C or below.

-

Analysis by LC-MS/MS: Quantify the concentration of this compound in each sample using a validated analytical method such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[6] This technique provides the necessary sensitivity and selectivity for accurate determination of the toxin concentration.

-

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero). This data can then be used to determine the degradation kinetics under each experimental condition.

Signaling Pathways and Logical Relationships

The degradation of this compound under different pH and temperature conditions can be visualized as a decision-based pathway.

Caption: Logical relationships of CYN stability based on pH and temperature.

Conclusion

This compound exhibits considerable stability in aqueous solutions, particularly under acidic and neutral pH conditions and at temperatures commonly found in the environment. Its resistance to degradation is a significant factor contributing to its persistence in water bodies. However, this stability is compromised under alkaline conditions, with elevated temperatures further accelerating its breakdown. A thorough understanding of these stability parameters is essential for developing effective strategies for monitoring, managing, and mitigating the risks associated with this potent cyanotoxin in drinking and recreational waters. The experimental protocols and data presented in this guide provide a foundational framework for researchers to further investigate the environmental fate of this compound and to develop novel approaches for its detection and remediation.

References

- 1. Global scanning of this compound: Critical review and analysis of aquatic occurrence, bioaccumulation, toxicity and health hazards - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stability of this compound, the toxin from the cyanobacterium, Cylindrospermopsis raciborskii: Effect of pH, temperature, and sunlight on decomposition | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Effect of pH and temperature on the stability of this compound. Characterization of decomposition products [agris.fao.org]

- 6. This compound determination in water by LC-MS/MS: optimization and validation of the method and application to real samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Sensitive Detection of Cylindrospermopsin and Deoxycylindrospermopsin in Water and Algal Cultures

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Cylindrospermopsin (CYN) and its analogue, deoxythis compound (doCYN), are potent cyanotoxins produced by various freshwater cyanobacteria. Their increasing prevalence in water bodies worldwide poses a significant threat to public health and aquatic ecosystems. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of CYN and doCYN in both water samples and cyanobacterial cultures. The detailed protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, providing researchers, scientists, and drug development professionals with a reliable tool for monitoring these toxins.

Introduction

This compound is a tricyclic alkaloid known for its hepatotoxicity, nephrotoxicity, and potential carcinogenicity.[1] Deoxythis compound, lacking a hydroxyl group on the uracil moiety, is a common analogue produced by several cyanobacterial species.[2] The increasing frequency of harmful algal blooms necessitates sensitive and specific analytical methods for the early detection and quantification of these toxins to ensure water safety and facilitate toxicological studies. LC-MS/MS has become the gold standard for cyanotoxin analysis due to its high selectivity and sensitivity.[3] This application note details a comprehensive LC-MS/MS workflow, from sample collection to data analysis, for the reliable measurement of CYN and doCYN.

Experimental Protocols

Sample Preparation

1.1 Water Samples (Adapted from EPA Method 545) [4][5]

-

Collect water samples in glass or polyethylene terephthalate (PETG) containers.[6]

-

For chlorinated water, quench residual chlorine by adding ascorbic acid (to a final concentration of 0.1 g/L).[4]

-

To inhibit microbial activity, add sodium bisulfate to a final concentration of 1 g/L.[4]

-

Add an appropriate internal standard (e.g., L-phenylalanine-d5).[5]

-

Filter the sample through a 0.2 µm PVDF syringe filter into an autosampler vial for LC-MS/MS analysis.[4][5]

1.2 Algal Culture Samples (Intracellular and Extracellular Toxin Extraction)

-

Separate the cyanobacterial cells from the culture medium by centrifugation or filtration.

-

Extracellular Toxin Analysis: The supernatant (culture medium) can be treated as a water sample and processed as described in section 1.1.

-

Intracellular Toxin Extraction:

-

Resuspend the cell pellet in a known volume of 50% aqueous methanol (or another suitable extraction solvent).

-

Lyse the cells using a method such as sonication or three freeze-thaw cycles.[7]

-

Centrifuge the lysate to pellet cell debris.

-

Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial.

-

Liquid Chromatography

-

LC System: Agilent 1290 Infinity LC System or equivalent[4]

-

Column: Phenomenex Luna Omega 3 µm Polar C18 (100 x 2.1 mm) or equivalent[5]

-

Column Temperature: 40 °C[5]

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.350 mL/min[5]

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

Mass Spectrometry

-

MS System: Agilent 6460A Triple Quadrupole LC/MS System or equivalent[4]

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[5]

-

Gas Temperature: 350 °C[4]

-

Gas Flow: 9-12 L/min[4]

-

Nebulizer Pressure: 35 psig[4]

-

Capillary Voltage: 4000 V[4]

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the quantitative parameters for the LC-MS/MS method.

Table 1: Mass Spectrometry Parameters for CYN and doCYN

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| This compound (CYN) | 416.2 | 194.1 | 176.1 | Optimized by user |

| Deoxythis compound (doCYN) | 400.2 | 194.1 | 176.1 | Optimized by user |

Table 2: Method Performance Data (Typical Values)

| Analyte | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) | Recovery (%) |

| This compound (CYN) | 0.005 - 0.5[5][8] | 0.005 - 0.9[5][8] | 70 - 130[4] |

| Deoxythis compound (doCYN) | Data not readily available, expected to be similar to CYN | Data not readily available, expected to be similar to CYN | Data not readily available, expected to be similar to CYN |

Mandatory Visualization

Caption: Experimental workflow for the LC-MS/MS analysis of CYN and doCYN.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive and reliable approach for the simultaneous detection and quantification of this compound and deoxythis compound. The detailed protocols for both water and algal culture samples, along with the specified chromatographic and mass spectrometric conditions, offer a solid foundation for routine monitoring, toxicological research, and water quality assessment. The high selectivity of tandem mass spectrometry ensures accurate identification and quantification, which is crucial for protecting public health and the environment from the adverse effects of these cyanotoxins.

References

- 1. youtube.com [youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. New Method for Simultaneous Determination of Microcystins and this compound in Vegetable Matrices by SPE-UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. A rapid LC-MS/MS method for multi-class identification and quantification of cyanotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound determination in water by LC-MS/MS: optimization and validation of the method and application to real samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of water sample treatment, preparation, and storage prior to cyanotoxin analysis for this compound, microcystin and saxitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

Solid-phase extraction (SPE) protocols for cylindrospermopsin in water samples

An increasing global focus on water quality has intensified the need for reliable and sensitive methods for the detection and quantification of cyanotoxins, such as cylindrospermopsin (CYN). This potent toxin, produced by various cyanobacteria species, poses a significant threat to both human and ecosystem health. Solid-phase extraction (SPE) has emerged as a crucial sample preparation technique, enabling the concentration and purification of CYN from complex aqueous matrices prior to instrumental analysis. This application note provides detailed protocols for the solid-phase extraction of this compound from water samples, intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Data Presentation: Performance of SPE Protocols for this compound

The efficiency of an SPE protocol is determined by several key performance indicators. The following tables summarize quantitative data from various studies, offering a comparative overview of different methodologies.

Table 1: Recovery Rates of this compound using SPE

| SPE Sorbent | Sample Matrix | Spiking Level (µg/L) | Recovery (%) | Analytical Method |

| Graphitized Carbon | Drinking Water | 0.1 | 85 | LC-MS/MS |

| Graphitized Carbon | Drinking Water | 0.01 | 67 | LC-MS/MS |

| Not Specified | Drinking/Filtered Water | Not Specified | 70-120 | LC-MS/MS[1] |

| C18 and Polygraphitized Carbon (in series) | Blue-Green Algal Supplement Extract | 25-500 (µg/g) | 70-90 | LC-UV |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

| SPE Method | Analytical Method | LOD | LOQ |

| On-line SPE | UHPLC-HRMS | 8 - 53 ng/L | Not Specified |

| SPE | LC-MS/MS | 0.3 - 5.6 ng/L | Not Specified |

| SPE | LC-MS/MS | 0.25 ng/mL (serum) | Not Specified |

| SPE | LC-MS/MS | 0.50 ng/mL (urine) | Not Specified |

| Not Specified | LC-MS/MS | 1.0 - 22 pg (intracellular) | 5.5 - 124 pg (intracellular) |

| Not Specified | LC-MS/MS | 0.59 - 11 pg (extracellular) | 1.8 - 34 pg (extracellular) |

Experimental Protocols: Solid-Phase Extraction of this compound

This section details a widely adopted and effective protocol for the extraction of this compound from water samples using graphitized carbon-based SPE cartridges. This method is suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents

-

SPE Cartridges: Graphitized carbon cartridges (e.g., Carbograph, 250 mg, 6 mL).[2]

-

Reagents:

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Formic acid (ACS grade)

-

Sodium chloride (ACS grade)

-

Ultrapure water

-

-

Equipment:

-

SPE vacuum manifold

-

Vacuum pump

-

Glassware (beakers, graduated cylinders, vials)

-

pH meter

-

Vortex mixer

-

Centrifuge

-

0.22 µm syringe filters

-

2. Sample Preparation

-

Collect water samples in clean glass bottles. If residual chlorine is present, quench immediately with sodium thiosulfate or ascorbic acid.[3]

-

Filter the water sample through a 0.22 µm filter to remove particulate matter and cyanobacterial cells. This will isolate the dissolved (extracellular) this compound.

-

For the analysis of total this compound (intracellular and extracellular), a cell lysis step (e.g., three freeze-thaw cycles) is required prior to filtration.[4]

-

Acidify the filtered water sample to a pH of approximately 2-3 with formic acid.

-

(Optional but recommended) Add sodium chloride to the acidified sample to a final concentration of 0.1%.[2]

3. SPE Cartridge Conditioning

-

Place the graphitized carbon SPE cartridges on the vacuum manifold.

-

Condition the cartridges by passing 10 mL of the elution solvent (dichloromethane:methanol, 1:4, v/v, with 5% formic acid) through each cartridge.[2]

-

Wash the cartridges with 10 mL of ultrapure water.[2] Do not allow the cartridges to go dry before sample loading.

4. Sample Loading

-

Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min. The sample volume can range from 100 mL to 1 L, depending on the expected concentration of the toxin.

5. Washing

-

After the entire sample has passed through, wash the cartridge with 10 mL of ultrapure water to remove any co-extracted impurities.

-

Dry the cartridge under vacuum for 10-15 minutes.

6. Elution

-

Place collection vials inside the vacuum manifold.

-

Elute the retained this compound from the cartridge by passing 8 mL of the elution solvent (dichloromethane:methanol, 1:4, v/v, with 5% formic acid) through the cartridge.[2]

-

Collect the eluate.

7. Extract Concentration and Reconstitution

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

-

Reconstitute the dried residue in a small, known volume (e.g., 500 µL) of the initial mobile phase for the LC-MS/MS analysis (e.g., water with 0.1% formic acid).

-

Vortex the reconstituted sample to ensure complete dissolution and transfer it to an autosampler vial for analysis.

Visualization of the SPE Workflow

The following diagram illustrates the key steps in the solid-phase extraction protocol for this compound.

Figure 1. Workflow for the solid-phase extraction of this compound from water samples.

References

Application Notes and Protocols for Rapid Screening of Cylindrospermopsin (CYN)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the use of immunoassays in the rapid screening of cylindrospermopsin (CYN), a potent cyanotoxin. The information is intended to guide researchers in the selection, implementation, and interpretation of immunoassays for CYN detection in various sample types.

Introduction to this compound (CYN)

This compound (CYN) is a tricyclic alkaloid cytotoxin produced by several species of cyanobacteria, with Cylindrospermopsis raciborskii being a prominent producer.[1][2] It is a highly water-soluble zwitterionic compound, contributing to its persistence and mobility in aquatic environments.[3] CYN poses a significant threat to human and animal health due to its diverse toxicological effects. The primary mechanism of CYN toxicity is the irreversible inhibition of protein synthesis, leading to cell death.[2][3] However, evidence also suggests other mechanisms of cytotoxicity, including the induction of oxidative stress and genotoxicity.[4][5][6] The liver and kidneys are primary target organs, but its cytotoxic nature allows it to affect a wide range of tissues.[2][3][4] Due to its potential health risks, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established health advisory levels for CYN in drinking water.[7]

The increasing global incidence of CYN-producing cyanobacterial blooms necessitates rapid, sensitive, and reliable methods for its detection and quantification.[8][9] Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Assays (LFA), offer practical solutions for routine monitoring and screening of CYN in water samples.[10][11][12]

Immunoassay Principles for CYN Detection

The most common immunoassay format for CYN detection is the direct competitive ELISA .[7][13][14] This assay is based on the competition between free CYN in the sample and a labeled CYN conjugate (e.g., CYN-HRP) for a limited number of specific anti-CYN antibody binding sites. The intensity of the resulting signal is inversely proportional to the concentration of CYN in the sample.

A newer development is the Time-Resolved Fluoroimmunoassay (TRFIA) , which also operates on a direct competitive principle but utilizes a fluorescent label (e.g., Europium chelates) for detection, offering high sensitivity and a wide detection range.[8][15][16]

Lateral Flow Assays (LFA) provide a rapid, qualitative or semi-quantitative screening tool suitable for field use.[1][11] In a competitive LFA format, if CYN is present in the sample, it will bind to the labeled antibody, preventing it from binding to the CYN conjugate immobilized on the test line, resulting in a reduced or absent test line signal.

Quantitative Data Summary

The performance of various immunoassays for CYN detection is summarized in the tables below. These values are indicative and may vary between different commercial kits and laboratory-developed assays.

Table 1: Performance Characteristics of CYN ELISA Kits

| Parameter | Abraxis ELISA Kit | Beacon ELISA Kit | Attogene ELISA Kit |

| Detection Limit (LOD) | 0.040 ppb (µg/L)[7][14] | 0.1 ng/mL (ppb)[8] | Not explicitly stated, but standards range down to 0.03 ppb[17] |

| Quantitative Range | 0.05 - 2.0 ppb (µg/L)[7] | Not explicitly stated | 0.03 - 2.0 ppb (µg/L)[17] |

| Assay Time | Approx. 2 hours[18] | Not explicitly stated | Approx. 1.5 hours[17] |

| Antibody Type | Rabbit anti-CYN polyclonal[7][14] | Rabbit anti-CYN polyclonal[8] | Not explicitly stated |

| Cross-Reactivity | Good quantification for CYN and its variants reported[19] | Low cross-reactivity with deoxy-CYN reported for some antibodies[8] | Not specified |

Table 2: Performance Characteristics of Other CYN Immunoassays

| Immunoassay Type | Detection Limit (LOD) | Quantitative Range | Key Features |

| Time-Resolved Fluoroimmunoassay (TRFIA) | 0.02 ng/mL (ppb)[8][15][20] | 0.1 - 50 ng/mL (ppb)[8][15][20] | High sensitivity, wide dynamic range[8] |

| Lateral Flow Assay (LFA) | 30 ppt (0.03 ppb)[1] | Screening (qualitative/semi-quantitative) | Rapid (30 min), field-portable[1] |

Experimental Protocols

Protocol 1: Direct Competitive ELISA for CYN in Water Samples

This protocol is a generalized procedure based on commercially available ELISA kits.[7][13][17][18] Users should always refer to the specific instructions provided with their kit.

Materials:

-

CYN ELISA microtiter plate (96-well) coated with goat anti-rabbit antibody

-

CYN standards (0, 0.05, 0.1, 0.5, 1.0, 2.0 ppb)

-

Positive control

-

Rabbit anti-CYN antibody solution

-

CYN-HRP conjugate solution

-

Wash buffer concentrate (5X or 10X)

-

Substrate solution (TMB)

-

Stop solution (e.g., diluted sulfuric acid)

-

Distilled or deionized water

-

Micropipettes and tips

-

Microplate reader (450 nm)

Procedure:

-

Preparation: Allow all reagents and samples to reach room temperature (20-25°C). Prepare the wash buffer by diluting the concentrate with distilled water.

-

Sample/Standard Addition: Add 50 µL of each standard, control, and unknown sample into the appropriate wells of the microtiter plate.

-

Conjugate Addition: Add 50 µL of the CYN-HRP conjugate solution to each well.

-

Antibody Addition & Incubation: Add 50 µL of the anti-CYN antibody solution to each well. Cover the plate and mix for 30-60 seconds by rotating on the benchtop. Incubate for 45-60 minutes at room temperature.

-

Washing: Decant the contents of the wells. Wash the plate 4 times with 250 µL of diluted wash buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining liquid.

-

Substrate Addition & Incubation: Add 100 µL of the TMB substrate solution to each well. Incubate for 30-45 minutes at room temperature, protected from direct sunlight. A blue color will develop.

-

Stopping Reaction: Add 100 µL of the stop solution to each well. The color will change from blue to yellow.

-

Measurement: Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the stop solution.

-

Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of CYN in the samples by interpolating from the standard curve. The absorbance is inversely proportional to the CYN concentration.

Protocol 2: Rapid Screening with Lateral Flow Assay (LFA)

This protocol is a general guide for using a competitive LFA for CYN screening.

Materials:

-

CYN lateral flow test strips

-

Sample dilution buffer

-

Negative control

-

Pipettes for sample application

Procedure:

-

Sample Preparation: If required by the kit instructions, dilute the water sample using the provided sample dilution buffer.

-

Assay Performance:

-

Place the test strip on a flat, dry surface.

-

Apply the specified volume of the prepared sample (or control) to the sample pad of the test strip.

-

Allow the test to run for the time specified in the kit instructions (typically 15-30 minutes).

-

-

Interpretation of Results:

-

Negative Result: Two lines appear (control line and test line). This indicates that the CYN concentration is below the detection limit of the test.

-

Positive Result: Only the control line appears, or the test line is significantly fainter than the control line. This indicates the presence of CYN at a concentration at or above the detection limit.

-

Invalid Result: The control line does not appear. The test is invalid and should be repeated with a new strip.

-

Visualizations

Caption: Workflow for Direct Competitive ELISA of this compound.

Caption: Principle of Direct Competitive Immunoassay for CYN.

Caption: General Workflow for a Rapid Lateral Flow Assay.

References

- 1. attogene.com [attogene.com]

- 2. This compound: A Decade of Progress on Bioaccumulation Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. In Vitro Toxicological Assessment of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target Mechanisms of the Cyanotoxin this compound in Immortalized Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. goldstandarddiagnostics.com [goldstandarddiagnostics.com]

- 8. Development of Time-Resolved Fluoroimmunoassay for Detection of this compound Using Its Novel Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Global scanning of this compound: Critical review and analysis of aquatic occurrence, bioaccumulation, toxicity and health hazards - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immunoassays and Biosensors for the Detection of Cyanobacterial Toxins in Water [mdpi.com]

- 11. Multiplex Lateral Flow Assay and the Sample Preparation Method for the Simultaneous Detection of Three Marine Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

- 13. nemi.gov [nemi.gov]

- 14. des.sc.gov [des.sc.gov]

- 15. Development of Time-Resolved Fluoroimmunoassay for Detection of this compound Using Its Novel Monoclonal Antibodies [agris.fao.org]

- 16. mdpi.com [mdpi.com]

- 17. attogene.com [attogene.com]

- 18. in.gov [in.gov]

- 19. researchgate.net [researchgate.net]

- 20. Development of Time-Resolved Fluoroimmunoassay for Detection of this compound Using Its Novel Monoclonal Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

Animal Models for Studying Cylindrospermopsin Hepatotoxicity and Nephrotoxicity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cylindrospermopsin (CYN) is a potent cyanotoxin produced by various freshwater cyanobacteria species. Its increasing global prevalence in water sources poses a significant threat to human and animal health. CYN is primarily recognized as a hepatotoxin, but it also exerts considerable nephrotoxic effects.[1] Understanding the mechanisms of CYN-induced toxicity is crucial for risk assessment and the development of potential therapeutic interventions. This document provides detailed application notes and protocols for utilizing animal models to study the hepatotoxicity and nephrotoxicity of CYN, with a focus on data presentation, experimental methodologies, and the visualization of key biological pathways.

I. Animal Models and Pathophysiology

Rodent models, particularly mice and rats, are the most extensively used for investigating CYN toxicity due to their physiological similarities to humans and the availability of well-characterized strains.[2][3] Aquatic models, such as tilapia, have also been employed to understand the ecological impact and toxic mechanisms in non-mammalian species.[2]

Hepatotoxicity:

CYN exposure leads to a cascade of events in the liver, initiating with the inhibition of protein and glutathione synthesis.[4][5] The toxin is bioactivated by cytochrome P450 enzymes, leading to the formation of reactive metabolites that induce oxidative stress and cellular damage.[6] Histopathological hallmarks of CYN hepatotoxicity include dose-dependent necrosis of hepatocytes, lipid accumulation, and an increase in liver weight.[7]

Nephrotoxicity:

The kidneys are another primary target of CYN. The toxin causes necrosis of epithelial cells, particularly in the proximal convoluted tubules.[8][9] This damage impairs renal function, leading to alterations in serum creatinine, blood urea nitrogen (BUN), and the elevation of kidney injury biomarkers like Kidney Injury Molecule-1 (KIM-1).[8][10]

II. Quantitative Data Summary

The following tables summarize key quantitative data from various studies on CYN toxicity in different animal models.

Table 1: Effects of Subchronic Oral Exposure to this compound in Male Swiss Albino Mice (90 days)

| Dose (µg/kg/day) | Relative Liver Weight (% Body Weight) | Relative Kidney Weight (% Body Weight) | Serum ALT (U/L) | Serum BUN (mg/dL) |

| 0 (Control) | 4.5 ± 0.1 | 1.5 ± 0.0 | 38 ± 3 | 25 ± 1 |

| 75 | 5.0 ± 0.1 | 1.6 ± 0.0 | 45 ± 4 | 20 ± 1 |

| 150 | 5.2 ± 0.1 | 1.7 ± 0.0 | 52 ± 5 | 18 ± 1 |

| 300 | 5.8 ± 0.2 | 1.8 ± 0.1 | 62 ± 6 | 17 ± 1 |

| Data are presented as mean ± SEM. *p < 0.05 compared to control. Data adapted from Chernoff et al., 2011.[3][11][12] |

Table 2: Effects of Chronic Oral Exposure to this compound in Male Wistar Rats (90 days)

| Dose (µg/kg) | Serum Creatinine (mg/dL) - Day 7 | Urine Creatinine (mg/dL) - Day 7 | KIM-1 (pg/mL) - Day 90 |

| 0 (Control) | 0.8 ± 0.1 | 150 ± 10 | Not Detected |

| 0.105 | 1.1 ± 0.1 | 120 ± 8 | 150 ± 20 |

| 0.140 | 1.3 ± 0.2 | 105 ± 7 | 250 ± 30 |

| 0.175 | 1.5 ± 0.2 | 90 ± 6 | 400 ± 40 |

| *Data are presented as mean ± SEM. *p < 0.05 compared to control. Data adapted from Abeysiri et al., 2020.[8][10] |

III. Experimental Protocols

Protocol 1: Subchronic Oral Toxicity Study in Mice

Objective: To evaluate the hepatotoxic and nephrotoxic effects of repeated oral exposure to CYN in mice.

Materials:

-

Male Swiss albino mice (8-10 weeks old)

-

Purified this compound (CYN)

-

Vehicle (e.g., deionized water)

-

Oral gavage needles

-

Standard laboratory animal diet and water

-

Metabolic cages for urine collection

-

Equipment for blood collection and serum separation

-

Kits for serum biochemistry analysis (ALT, AST, BUN, creatinine)

-

Histopathology supplies (formalin, paraffin, microtome, stains)

Procedure:

-

Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week before the experiment. House them in a temperature and light-controlled environment with ad libitum access to food and water.

-

Dose Preparation: Prepare stock solutions of CYN in the vehicle. Prepare fresh dosing solutions biweekly and adjust the concentration based on the most recent body weight measurements of the animals.[3]

-

Animal Grouping and Dosing: Randomly divide the mice into four groups (n=10-20 per group): Control (vehicle only), Low Dose (75 µg/kg/day), Medium Dose (150 µg/kg/day), and High Dose (300 µg/kg/day).[3][11] Administer the respective doses daily via oral gavage for 90 consecutive days.[3][11]

-

Monitoring: Record body weight and clinical signs of toxicity at least three times per week.[3]

-

Sample Collection:

-

Urine: At the end of the study, place mice in metabolic cages for 24-hour urine collection.

-

Blood: Collect blood via cardiac puncture under anesthesia at the time of sacrifice. Separate serum for biochemical analysis.

-

Tissues: Euthanize the animals and perform a gross necropsy. Collect liver and kidneys, weigh them, and fix a portion in 10% neutral buffered formalin for histopathology. Snap-freeze the remaining tissue in liquid nitrogen for molecular analyses.

-

-

Biochemical Analysis: Measure serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Blood Urea Nitrogen (BUN), and creatinine using commercial assay kits.

-

Histopathology: Process the formalin-fixed tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine the slides for pathological changes such as hepatocellular necrosis, lipidosis, and renal tubular damage.

Protocol 2: Assessment of Cytochrome P450 Involvement in CYN Toxicity

Objective: To determine the role of cytochrome P450 (P450) in the bioactivation and toxicity of CYN.

Materials:

-

Male mice

-

This compound (CYN)

-

Piperonyl butoxide (PBO), a P450 inhibitor

-

Vehicle (e.g., saline)

-

Standard laboratory supplies for injection and animal monitoring

Procedure:

-

Animal Grouping: Divide mice into four groups: Control (vehicle only), CYN only (0.2 mg/kg), PBO only, and PBO + CYN.

-

Pre-treatment: Administer PBO intraperitoneally to the PBO and PBO + CYN groups.

-

CYN Administration: After a specified pre-treatment time (e.g., 1 hour), administer CYN (0.2 mg/kg) intraperitoneally to the CYN and PBO + CYN groups.[6]

-

Monitoring: Observe the animals for signs of toxicity and record survival rates over a period of 7 days.[6]

-

Endpoint Analysis: Compare the survival rates between the CYN-only group and the PBO + CYN group. A significantly higher survival rate in the PBO + CYN group indicates that P450-mediated bioactivation is a key step in CYN toxicity.[6]

IV. Signaling Pathways and Visualizations

CYN-Induced Hepatotoxicity Signaling Pathway

CYN-induced liver injury involves a complex interplay of metabolic activation, oxidative stress, and inflammatory signaling. Subchronic exposure to CYN has been shown to alter the gut microbiome, leading to increased intestinal permeability and endotoxemia. This triggers an inflammatory response in the liver through the activation of Toll-like receptor 4 (TLR4) and Receptor for Advanced Glycation Endproducts (RAGE) signaling pathways, involving the adapter molecule MyD88.[13]

References

- 1. Global scanning of this compound: Critical review and analysis of aquatic occurrence, bioaccumulation, toxicity and health hazards - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyanobacterium producing this compound cause histopathological changes at environmentally relevant concentrations in subchronically exposed tilapia (Oreochromis niloticus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound toxicity in mice following a 90-d oral exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Toxicity Evaluation of Cyanotoxins this compound and Microcystin-LR on Human Kidney HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Hepatic xenobiotic metabolism of this compound in vivo in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. neptjournal.com [neptjournal.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Subchronic Oral this compound Exposure Alters the Host Gut Microbiome and Is Associated with Progressive Hepatic Inflammation, Stellate Cell Activation, and Mild Fibrosis in a Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Unveiling Cylindrospermopsin's Cellular Machinery through Transcriptomics and Proteomics

Introduction

Cylindrospermopsin (CYN) is a potent cytotoxic alkaloid produced by various freshwater cyanobacteria species, including Raphidiopsis raciborskii (formerly Cylindrospermopsis raciborskii).[1][2] Its increasing presence in global water sources poses a significant risk to human and animal health.[1] While the primary mechanism of CYN toxicity is the irreversible inhibition of protein synthesis, its effects on the cell are pleiotropic, involving genotoxicity, oxidative stress, and the disruption of numerous cellular pathways.[3][4][5] Understanding the precise molecular targets of CYN is crucial for risk assessment and the development of potential therapeutic interventions.

This application note details the use of high-throughput transcriptomic and proteomic approaches to systematically identify and characterize the cellular targets and pathways perturbed by CYN. These "omics" technologies provide a global, unbiased view of the molecular responses to toxin exposure, revealing a complex network of interactions that underpin its cytotoxicity.

Key Cellular Targets and Pathways

Transcriptomic and proteomic studies, primarily conducted on human cell lines like hepatocellular carcinoma (HepG2) and bronchial epithelial cells, have illuminated several key pathways affected by CYN.[1][6]

-

DNA Damage and Cell Cycle Arrest: A consistent finding across multiple studies is the activation of the DNA damage response.[1][7] CYN exposure leads to the upregulation of genes and proteins involved in sensing DNA damage and halting the cell cycle to allow for repair. The p53 signaling pathway is a central player, with increased expression of its downstream targets like CDKN1A (encoding p21) and GADD45A, which mediate cell cycle arrest.[7][8][9]

-

Oxidative Stress Response: CYN induces oxidative stress, prompting cells to upregulate antioxidant defense mechanisms.[1][10] Transcriptomic analyses show increased expression of genes such as GPX1, SOD1, and GCLC, which are involved in glutathione metabolism and scavenging of reactive oxygen species (ROS).[10][11]

-

Apoptosis: Prolonged or high-dose exposure to CYN triggers programmed cell death, or apoptosis.[1][8] This is evidenced by changes in the expression of key apoptosis regulators, including an altered BAX/BCL-2 ratio, which favors a pro-apoptotic state.[10]

-

Xenobiotic Metabolism: Cells respond to CYN by modulating genes involved in detoxification.[1] This includes the upregulation of Phase I (e.g., CYP1A1, CYP1B1) and Phase II (e.g., UGT1A6, GSTM3) metabolic enzymes, suggesting a cellular attempt to metabolize and clear the toxin.[7]

-

Endoplasmic Reticulum (ER) Stress: As an inhibitor of protein synthesis, CYN can lead to the accumulation of unfolded proteins, triggering the Unfolded Protein Response (UPR) and ER stress, which can ultimately lead to cell death.[1][8]

-

Cell Adhesion and Cytoskeleton: Proteomic studies have revealed that CYN downregulates proteins essential for cell adhesion and integration with the extracellular matrix, such as osteonectin (SPARC), and proteins involved in cell cycle completion, like centrosomal protein 55 (CEP55).[6][12]

Quantitative Data Summary

The following tables summarize quantitative data from transcriptomic and proteomic studies, illustrating the magnitude of changes in gene and protein expression following CYN exposure.

Table 1: Selected Differentially Expressed Genes in Human Cell Lines Exposed to this compound

| Gene | Function | Cell Line | Fold Change / Regulation | Reference |

| DNA Damage & Cell Cycle | ||||